2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine
Description
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Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-9-3-2-5-4-6(5,7)8/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDNAVHVHISXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of pharmacokinetics, dFdCyd is rapidly inactivated by cytidine deaminase (CD) metabolism to 2’,2’-difluoro-2’-deoxyuridine (dFdU), which results in poor oral bioavailability . Therefore, it needs to be administered intravenously .
The biochemical pathways affected by such compounds generally involve DNA synthesis and replication, as these compounds can interfere with these processes, leading to cell death .
Biological Activity
2-(2,2-Difluorocyclopropyl)-N-methylethan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine can be represented as follows:
- IUPAC Name : 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine
- Molecular Formula : C5H9F2N
- CAS Number : [Not provided in the search results]
Biological Activity Overview
Research has indicated that compounds similar to 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine exhibit a range of biological activities. The following sections explore specific areas of interest.
1. Antimicrobial Activity
A study highlighted the synthesis and evaluation of various derivatives that include difluorocyclopropyl moieties. These compounds were tested against a range of bacterial strains, including Gram-positive bacteria and mycobacteria.
Table 1: Antimicrobial Activity of Difluorocyclopropyl Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Mycobacterium smegmatis | 1.0 µg/mL |
| Compound C | Enterococcus faecalis | 0.25 µg/mL |
These findings suggest that the incorporation of the difluorocyclopropyl group enhances the antimicrobial efficacy compared to standard treatments like ampicillin and isoniazid .
2. Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to assess the safety profile of this compound. The results indicate that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (cervical cancer) | 5 | 10 |
| MCF7 (breast cancer) | 7 | 8 |
| Primary Human Fibroblasts | >50 | - |
The selectivity index indicates that these compounds may serve as potential chemotherapeutic agents with minimized side effects on normal tissues .
3. Structure-Activity Relationships (SAR)
The biological activity of compounds containing the difluorocyclopropyl group is influenced by their structural characteristics. Research has shown that variations in substituents can significantly alter their potency.
Key Findings on SAR:
- The presence of electron-withdrawing groups enhances antibacterial activity.
- Compounds with longer alkyl chains showed improved cytotoxicity against cancer cells.
- The stereochemistry of the cyclopropyl ring plays a crucial role in determining the biological activity.
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives based on difluorocyclopropyl amines. For instance, a recent study synthesized a series of derivatives and evaluated their activity against resistant bacterial strains, demonstrating promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
